molecular formula C16H15N3OS B2622548 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-55-4

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2622548
CAS No.: 896333-55-4
M. Wt: 297.38
InChI Key: FOOWLAYJMBETKO-UHFFFAOYSA-N
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Description

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group and a sulfanyl group attached to it. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Scientific Research Applications

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or biological target being studied.

Comparison with Similar Compounds

8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in the substituents attached to the core, which can significantly influence their chemical and biological properties

Properties

IUPAC Name

8-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-7-8-19-14(9-11)17-15(18-16(19)20)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWLAYJMBETKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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